molecular formula C6H12N2O B13816214 2H-Pyrrol-5-amine,3,4-dihydro-3,3-dimethyl-,1-oxide(9CI)

2H-Pyrrol-5-amine,3,4-dihydro-3,3-dimethyl-,1-oxide(9CI)

Cat. No.: B13816214
M. Wt: 128.17 g/mol
InChI Key: ATUFFHYDOQVHAL-UHFFFAOYSA-N
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Description

2H-Pyrrol-5-amine, 3,4-dihydro-3,3-dimethyl-, 1-oxide (9CI) is a heterocyclic organic compound with the molecular formula C6H12N2O It is characterized by a pyrrole ring structure with an amine group at the 5-position and a 1-oxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrol-5-amine, 3,4-dihydro-3,3-dimethyl-, 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethyl-2-butanone with hydrazine to form the corresponding hydrazone, which is then cyclized to yield the desired pyrrole derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrol-5-amine, 3,4-dihydro-3,3-dimethyl-, 1-oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pyrrole derivatives .

Scientific Research Applications

2H-Pyrrol-5-amine, 3,4-dihydro-3,3-dimethyl-, 1-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Pyrrol-5-amine, 3,4-dihydro-3,3-dimethyl-, 1-oxide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-pyrrol-5-amine hydrochloride: Similar in structure but lacks the 1-oxide group.

    5-Amino-3,3-dimethyl-3,4-dihydro-2H-pyrrole: Another related compound with similar properties but

Properties

IUPAC Name

1-hydroxy-4,4-dimethylpyrrolidin-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-6(2)3-5(7)8(9)4-6/h7,9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUFFHYDOQVHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=N)N(C1)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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